molecular formula C30H46O4 B1245063 Maytenfolone A

Maytenfolone A

Cat. No. B1245063
M. Wt: 470.7 g/mol
InChI Key: BVZOXPCXYRGXKC-RUXXHOCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maytenfolone A is a hexacyclic triterpenoid that is a lactone of friedelin. Isolated from Celastrus hindsii, it exhibits anti-HIV and antineoplastic activities. It has a role as a metabolite, an antineoplastic agent and an anti-HIV agent. It is a cyclic terpene ketone, a terpene lactone, a hexacyclic triterpenoid, a secondary alcohol and a bridged compound. It derives from a friedelin.

Scientific Research Applications

Pharmacological Potential in Painful Inflammatory Diseases

Research indicates that Maytenus species, including compounds like Maytenfolone A, show promise in treating painful inflammatory diseases. The Maytenus genus has revealed a variety of biologically active substances responsible for analgesic and anti-inflammatory activities, which could be useful in treating diseases like rheumatoid arthritis, gastritis, ulcers, and gastrointestinal disorders (Veloso et al., 2017).

Antiulcerogenic and Analgesic Effects

Studies on Maytenus aquifolium, closely related to Maytenfolone A, have demonstrated significant antiulcerogenic and analgesic effects. These properties make it a potential candidate for the treatment of ulcers and for pain relief in various medical conditions (Gonzalez et al., 2001).

Role in Diuretic and Hypotensive Effects

Research has also explored the role of Maytenus species in diuretic and hypotensive activities, suggesting the involvement of the prostaglandin/cAMP pathway. This could indicate a potential application in treating conditions related to blood pressure and fluid retention (Leme et al., 2013).

Chemical Composition Analysis

The chemical composition of Maytenus species, including compounds like Maytenfolone A, has been extensively studied, with a focus on flavonoid glycosides and their potential therapeutic applications. These studies contribute to understanding the active components and their possible health benefits (Leite et al., 2001).

Antiprotozoal Properties

Maytenus ilicifolia, containing compounds similar to Maytenfolone A, has shown promising antiprotozoal properties, particularly against pathogens like Leishmania chagasi and Trypanosoma cruzi. This suggests potential applications in treating protozoal infections (Santos et al., 2012).

Antibacterial Activity

There is evidence of antibacterial activity in Maytenus species, as shown in studies evaluating the effects of fractions and isolates on bacterial strains like Staphylococcus aureus and Streptococcus pneumoniae. This indicates a potential use in treating bacterial infections (Silva et al., 2018).

properties

Product Name

Maytenfolone A

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1S,2R,4R,5S,8S,9R,13S,14S,17S,18S,20S)-2-hydroxy-4,8,9,14,17,20-hexamethyl-22-oxahexacyclo[18.3.2.01,18.04,17.05,14.08,13]pentacosane-10,21-dione

InChI

InChI=1S/C30H46O4/c1-18-19(31)7-8-20-26(18,3)10-9-21-27(20,4)12-13-28(5)22-15-25(2)11-14-30(22,17-34-24(25)33)23(32)16-29(21,28)6/h18,20-23,32H,7-17H2,1-6H3/t18-,20+,21-,22-,23+,25-,26+,27-,28-,29+,30+/m0/s1

InChI Key

BVZOXPCXYRGXKC-RUXXHOCVSA-N

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@H]([C@]56[C@H]4C[C@](CC5)(C(=O)OC6)C)O)C)C)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CC(C56C4CC(CC5)(C(=O)OC6)C)O)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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